![molecular formula C9H8ClF3O B6279401 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol CAS No. 1247704-68-2](/img/no-structure.png)
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions? Kinetic and mechanistic studies may also be included .Physical And Chemical Properties Analysis
This includes properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be discussed .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "hexafluoroacetone", "magnesium", "ethylmagnesium bromide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium sulfate", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with hexafluoroacetone in the presence of magnesium to form 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one.", "Step 2: Addition of ethylmagnesium bromide to the ketone intermediate to form a tertiary alcohol.", "Step 3: Reduction of the alcohol using sodium borohydride in the presence of acetic acid to form the desired product, 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol.", "Step 4: Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from methanol." ] } | |
CAS-Nummer |
1247704-68-2 |
Molekularformel |
C9H8ClF3O |
Molekulargewicht |
224.61 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol |
InChI |
InChI=1S/C9H8ClF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2 |
InChI-Schlüssel |
KFULPSDZEIHRRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.